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molecular formula C13H20N2O2 B8394596 (S)-2-amino-N-benzyl-N-(2-hydroxyethyl)butanamide

(S)-2-amino-N-benzyl-N-(2-hydroxyethyl)butanamide

Cat. No. B8394596
M. Wt: 236.31 g/mol
InChI Key: RANFJIRPGDZMAV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCC(NC(=O)OC(C)(C)C)C(=O)N(CCO)Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([C:9]([CH:10]([CH2:11][CH3:12])[NH:13][C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:22][CH2:23][OH:24].[Cl:25][CH2:26][Cl:27]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([C:9]([CH:10]([CH2:11][CH3:12])[NH2:13])=[O:21])[CH2:22][CH2:23][OH:24]

Inputs

Step One
Name
CCC(NC(=O)OC(C)(C)C)C(=O)N(CCO)Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC(NC(=O)OC(C)(C)C)C(=O)N(CCO)Cc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl

Outcomes

Product
Name
Type
product
Smiles
CCC(N)C(=O)N(CCO)Cc1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CCC(NC(=O)OC(C)(C)C)C(=O)N(CCO)Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([C:9]([CH:10]([CH2:11][CH3:12])[NH:13][C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:22][CH2:23][OH:24].[Cl:25][CH2:26][Cl:27]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([C:9]([CH:10]([CH2:11][CH3:12])[NH2:13])=[O:21])[CH2:22][CH2:23][OH:24]

Inputs

Step One
Name
CCC(NC(=O)OC(C)(C)C)C(=O)N(CCO)Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC(NC(=O)OC(C)(C)C)C(=O)N(CCO)Cc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl

Outcomes

Product
Name
Type
product
Smiles
CCC(N)C(=O)N(CCO)Cc1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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